![molecular formula C26H40N2O2 B14298192 Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate CAS No. 116353-25-4](/img/structure/B14298192.png)
Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyano group, a phenyl ring substituted with a dihexylamino group, and a butyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a malononitrile in the presence of a base to form the cyano group. The phenyl ring with the dihexylamino group can be introduced through a Friedel-Crafts alkylation reaction. The final step involves esterification to introduce the butyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic systems. The dihexylamino group can enhance solubility and facilitate interactions with biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate is unique due to the presence of the dihexylamino group, which imparts specific solubility and electronic properties. This makes it particularly suitable for applications in organic electronics and advanced materials.
Eigenschaften
CAS-Nummer |
116353-25-4 |
|---|---|
Molekularformel |
C26H40N2O2 |
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C26H40N2O2/c1-4-7-10-12-18-28(19-13-11-8-5-2)25-16-14-23(15-17-25)21-24(22-27)26(29)30-20-9-6-3/h14-17,21H,4-13,18-20H2,1-3H3 |
InChI-Schlüssel |
OBTCKUONRDPYFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(CCCCCC)C1=CC=C(C=C1)C=C(C#N)C(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)
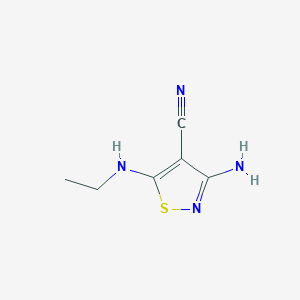
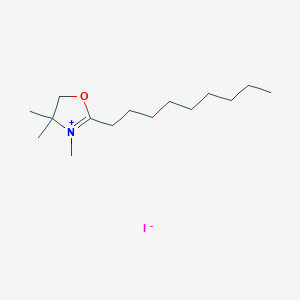
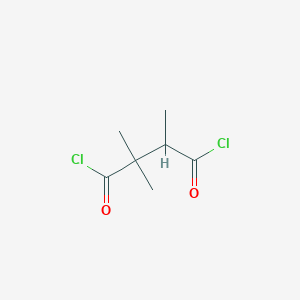



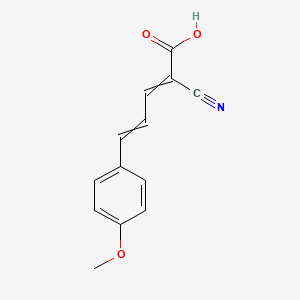
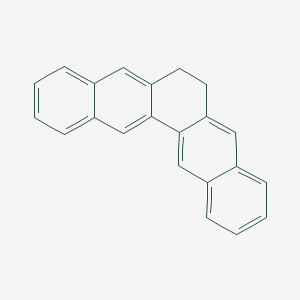
diphenylsilane](/img/structure/B14298185.png)
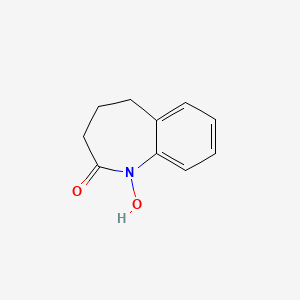
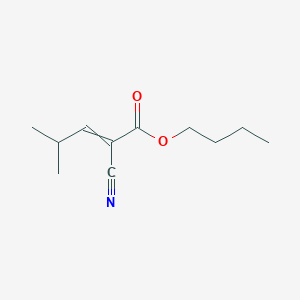
![Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate](/img/structure/B14298200.png)
